2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid
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Overview
Description
2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11FO2. It is a derivative of biphenyl, where the biphenyl structure is substituted with a fluoro group at the 2’ position and a methyl group at the 3’ position, along with a carboxylic acid group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core structure. It involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Fluorination: Introduction of the fluoro group at the 2’ position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methylation: The methyl group at the 3’ position can be introduced using methylating agents like methyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group at the 3 position can be introduced via carboxylation reactions, such as the carbonation of a Grignard reagent derived from the corresponding aryl halide.
Industrial Production Methods: Industrial production of 2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The fluoro and methyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are used for substitution reactions.
Major Products:
Oxidation: Formation of 2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid derivatives with additional functional groups.
Reduction: Formation of alcohols, aldehydes, or hydrocarbons.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its biological activity.
Comparison with Similar Compounds
- 2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid
- 2’-Fluoro-3’-ethylbiphenyl-3-carboxylic acid
- 2’-Chloro-3’-methylbiphenyl-3-carboxylic acid
Comparison: 2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid is unique due to the specific positioning of the fluoro and methyl groups, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
3-(2-fluoro-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-4-2-7-12(13(9)15)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMIEMKIHLESLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681786 |
Source
|
Record name | 2'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-02-2 |
Source
|
Record name | 2'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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